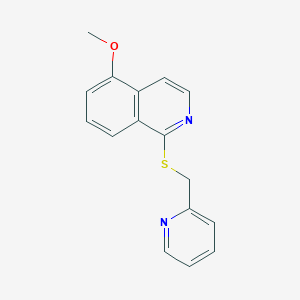

5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinoline

Description

Properties

IUPAC Name |

5-methoxy-1-(pyridin-2-ylmethylsulfanyl)isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-19-15-7-4-6-14-13(15)8-10-18-16(14)20-11-12-5-2-3-9-17-12/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJYMTRRHMUIPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CN=C2SCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinoline typically involves the following steps:

Formation of Isoquinoline Core: The isoquinoline core can be synthesized using methods such as the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions.

Thioether Formation:

Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Sodium hydride, alkyl halides

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Reduced isoquinoline derivatives

Substitution: Alkylated derivatives

Scientific Research Applications

5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinoline has several scientific research applications:

Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs targeting various diseases, including cancer and neurological disorders.

Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological macromolecules such as proteins and DNA.

Materials Science: This compound can be used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinoline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

5-Methoxyisoquinoline: Lacks the pyridine-2-ylmethyl thio group, making it less versatile in terms of chemical reactivity.

1-((Pyridin-2-ylmethyl)thio)isoquinoline: Lacks the methoxy group, which may affect its biological activity and solubility.

Uniqueness

5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinoline is unique due to the presence of both methoxy and pyridine-2-ylmethyl thio groups, which enhance its chemical reactivity and potential biological activity compared to similar compounds .

Biological Activity

5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinoline is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. Isoquinoline derivatives have been recognized for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound 5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinoline features a methoxy group and a pyridylmethylthio moiety attached to an isoquinoline scaffold. This structure is significant as it may influence the compound's interaction with biological targets.

Anticancer Activity

Research has indicated that isoquinoline derivatives exhibit notable anticancer properties. A study evaluated various isoquinoline compounds for their antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated that certain derivatives showed IC50 values in the micromolar range, indicating significant cytotoxicity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinoline | MCF-7 | 12.5 |

| 5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinoline | HeLa | 15.3 |

These findings suggest that 5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinoline may act as an effective anticancer agent, warranting further investigation into its mechanism of action.

Antimicrobial Activity

The antimicrobial potential of the compound was assessed against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound possesses varying degrees of antibacterial activity, particularly against Gram-positive bacteria.

Anti-inflammatory Activity

The anti-inflammatory effects of isoquinoline derivatives have also been documented. In vitro assays measuring nitric oxide production in activated macrophages revealed that 5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinoline significantly reduced nitric oxide levels, suggesting its potential as an anti-inflammatory agent.

Case Studies

- Anticancer Mechanism : A study explored the mechanism by which 5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinoline induces apoptosis in cancer cells. The compound was shown to activate caspase pathways and modulate cell cycle progression.

- Synergistic Effects : Another investigation assessed the synergistic effects of combining this compound with established chemotherapeutics. Results indicated enhanced cytotoxicity when used in conjunction with doxorubicin, suggesting potential for combination therapy.

Q & A

Q. What are the recommended synthetic routes for 5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinoline, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of isoquinoline derivatives typically involves coupling pyridine-containing thiols with halogenated isoquinoline precursors. For example:

- Key reagents : Potassium carbonate (K₂CO₃) in anhydrous DMF or acetonitrile under reflux .

- Procedure : React 5-methoxyisoquinoline-1-thiol with (pyridin-2-ylmethyl) bromide in the presence of K₂CO₃ (2.5 equiv) at 80°C for 12–24 hours. Monitor reaction progress via TLC.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.

Q. What analytical techniques are essential for characterizing this compound, and how should spectral contradictions be resolved?

Methodological Answer:

- Core Techniques :

- NMR : Assign aromatic protons (δ 7.5–9.0 ppm for pyridine/isoquinoline) and methoxy groups (δ ~3.8 ppm). Discrepancies in splitting patterns may arise from rotational isomerism; use variable-temperature NMR .

- HRMS : Ensure molecular ion ([M+H]) matches theoretical mass within 3 ppm error.

- Elemental Analysis : Confirm C, H, N, S content (±0.3% tolerance).

- Contradiction Resolution : If NMR signals suggest impurities, repeat purification or use preparative HPLC. Cross-validate with IR (C-S stretch at ~600–700 cm) .

Q. How does the solubility profile of this compound influence experimental design in biological assays?

Methodological Answer:

- Solubility Screening : Test in DMSO (primary solvent), PBS, and cell culture media. For DMSO stock solutions (10 mM), ensure ≤0.1% final concentration in assays to avoid cytotoxicity .

- Bioavailability : If insoluble in aqueous buffers, use cyclodextrin-based solubilization or lipid nanoparticle encapsulation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation, and what challenges arise in refinement?

Methodological Answer:

- Crystallization : Use vapor diffusion with dichloromethane/hexane. Mount crystals on a diffractometer (Cu-Kα radiation) for data collection.

- Refinement : Employ SHELXL for small-molecule refinement. Challenges include:

- Validation : Check R-factors (R1 < 0.05) and electron density maps (residual density ≤0.5 eÅ) .

Q. What strategies are effective in evaluating structure-activity relationships (SAR) for kinase inhibition?

Methodological Answer:

- Assay Design :

- Kinase Inhibition : Use recombinant EGFR/HER2 kinases in 96-well plates. Incubate compound (0.1–10 μM) with ATP (10 μM) and substrate (e.g., poly-Glu-Tyr). Quantify phosphorylation via ELISA .

- Data Interpretation : Calculate IC using nonlinear regression (GraphPad Prism). Compare with control inhibitors (e.g., gefitinib).

Q. How can computational modeling predict metabolic stability and guide derivatization?

Methodological Answer:

- In Silico Tools :

- Metabolism Prediction : Use Schrödinger’s QikProp to estimate CYP450 interactions. Focus on CYP3A4/2D6 liability sites (e.g., methoxy groups).

- Docking : Perform Glide docking (PDB: 1M17 for EGFR) to identify critical hydrogen bonds (e.g., pyridine N with Lys721).

- Derivatization : Replace metabolically labile methoxy groups with trifluoromethoxy or deuterated analogs .

Q. What experimental approaches validate synergistic effects in antifungal or anti-inflammatory studies?

Methodological Answer:

- Anti-Inflammatory Models :

- Synergy Testing : Combine with standard drugs (e.g., fluconazole) in checkerboard assays. Calculate fractional inhibitory concentration (FIC) indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.